2-Phenyl-2,3-dihydro-1H-perimidine
Overview
Description
2-Phenyl-2,3-dihydro-1H-perimidine is a nitrogen-containing heterocyclic compound with the molecular formula C17H14N2. It belongs to the class of perimidines, which are known for their diverse biological and pharmacological properties. This compound is characterized by a fused ring system that includes a naphthalene moiety and a phenyl group, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine typically involves the reaction of 1,8-diaminonaphthalene with acetophenone. This reaction can be catalyzed by various protonic acids and metal catalysts such as bismuth chloride, ruthenium chloride, and ytterbium triflate. The reaction conditions often include heating the reactants in a suitable solvent like ethanol or water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly catalysts like squaric acid has been explored to make the process more sustainable. Squaric acid catalyzes the reaction in water, providing a green chemistry approach to the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Phenyl-2,3-dihydro-1H-perimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets and pathways. Due to its strong electron-donating character, it can participate in electron transfer reactions, influencing biological processes. The exact molecular targets and pathways are still under investigation, but its ability to interact with proteins and other biomolecules is a key aspect of its biological activity .
Comparison with Similar Compounds
2,3-Dihydro-1H-perimidine: Lacks the phenyl group, making it less hydrophobic.
1,2-Disubstituted benzimidazoles: Similar in structure but with different substituents, leading to varied biological activities.
2-Phenyl-1H-perimidine: Similar but lacks the dihydro moiety, affecting its reactivity and stability.
Uniqueness: 2-Phenyl-2,3-dihydro-1H-perimidine is unique due to its fused ring system and the presence of both a naphthalene and a phenyl group. This structure imparts distinct electronic properties, making it versatile for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
2-phenyl-2,3-dihydro-1H-perimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-2-6-13(7-3-1)17-18-14-10-4-8-12-9-5-11-15(19-17)16(12)14/h1-11,17-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIHZOVRMJOAEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353981 | |
Record name | 2-Phenyl-2,3-dihydro-1H-perimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19564-07-9 | |
Record name | 2-Phenyl-2,3-dihydro-1H-perimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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